molecular formula C21H18FNO5 B10810745 Methyl (4Z)-1-(2-fluorophenyl)-4-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Methyl (4Z)-1-(2-fluorophenyl)-4-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B10810745
M. Wt: 383.4 g/mol
InChI Key: SXGSLKYMQNDTTL-KAMYIIQDSA-N
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Description

Methyl (4Z)-1-(2-fluorophenyl)-4-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C21H18FNO5 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
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Biological Activity

Methyl (4Z)-1-(2-fluorophenyl)-4-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structure:

C19H18FNO5\text{C}_{19}\text{H}_{18}\text{F}\text{N}\text{O}_{5}

This structure includes a pyrrole ring, which is significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to its ability to scavenge free radicals, potentially reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Studies have shown that derivatives of pyrrole compounds can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory conditions.
  • Anticancer Properties : Some derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Modulation of Signaling Pathways : It could affect signaling pathways such as MAPK and NF-kB, which are crucial in inflammation and cancer progression.
  • Interaction with Receptors : The compound might interact with various receptors, influencing cellular responses and gene expression.

Study 1: Antioxidant Activity

A study conducted on similar pyrrole derivatives indicated that compounds with fluorophenyl substitutions exhibited significant antioxidant activity. The study utilized DPPH and ABTS assays to measure radical scavenging capabilities, showing that the presence of methoxy and hydroxyl groups enhanced this property .

Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that this compound could downregulate the expression of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent .

Study 3: Anticancer Activity

Research on related compounds revealed that they could induce apoptosis in human breast cancer cell lines (MCF-7). The mechanism was linked to the activation of caspases and the disruption of mitochondrial membrane potential .

Data Summary

Biological ActivityMechanismReference
AntioxidantRadical scavenging
Anti-inflammatoryCytokine inhibition
AnticancerInduction of apoptosis

Properties

Molecular Formula

C21H18FNO5

Molecular Weight

383.4 g/mol

IUPAC Name

methyl (4Z)-1-(2-fluorophenyl)-4-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C21H18FNO5/c1-12-18(21(26)28-3)14(11-13-7-6-10-17(27-2)19(13)24)20(25)23(12)16-9-5-4-8-15(16)22/h4-11,24H,1-3H3/b14-11-

InChI Key

SXGSLKYMQNDTTL-KAMYIIQDSA-N

Isomeric SMILES

CC1=C(/C(=C/C2=C(C(=CC=C2)OC)O)/C(=O)N1C3=CC=CC=C3F)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=C(C(=CC=C2)OC)O)C(=O)N1C3=CC=CC=C3F)C(=O)OC

Origin of Product

United States

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